
(2-(Piperidin-1-yl)pyrimidin-5-yl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Piperidin-1-yl)pyrimidin-5-yl)magnesium bromide, 0.25 M in tetrahydrofuran (THF) is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is a solution of this compound in THF, a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2-(Piperidin-1-yl)pyrimidin-5-yl)magnesium bromide involves the reaction of 2-(Piperidin-1-yl)pyrimidine with magnesium in the presence of bromine. The reaction is typically carried out in an anhydrous environment to prevent the highly reactive Grignard reagent from reacting with water. The general reaction scheme is as follows:
2-(Piperidin-1-yl)pyrimidine+Mg+Br2→(2-(Piperidin-1-yl)pyrimidin-5-yl)magnesium bromide
Industrial Production Methods
Industrial production of Grignard reagents like this compound often involves large-scale reactors with stringent controls to maintain anhydrous conditions. The use of THF as a solvent is common due to its ability to dissolve both the organic substrate and the magnesium metal, facilitating the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Piperidin-1-yl)pyrimidin-5-yl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used with this Grignard reagent include aldehydes, ketones, and esters. The reactions are typically carried out under anhydrous conditions to prevent the Grignard reagent from decomposing. The major products formed from these reactions are alcohols, resulting from the nucleophilic addition to carbonyl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(Piperidin-1-yl)pyrimidin-5-yl)magnesium bromide is used for the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the construction of various organic frameworks.
Biology and Medicine
In biological and medicinal research, this compound can be used to synthesize intermediates for pharmaceuticals. Its ability to form carbon-carbon bonds makes it useful in the development of new drugs and therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and materials. Its reactivity and versatility make it a valuable tool in the synthesis of polymers, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action for (2-(Piperidin-1-yl)pyrimidin-5-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, allowing it to react with electrophiles such as carbonyl compounds. This results in the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylmagnesium bromide
- Methylmagnesium bromide
- Ethylmagnesium bromide
Comparison
Compared to other Grignard reagents, (2-(Piperidin-1-yl)pyrimidin-5-yl)magnesium bromide is unique due to the presence of the piperidine and pyrimidine rings. These rings can impart additional reactivity and selectivity in organic synthesis, making this compound particularly useful for the synthesis of heterocyclic compounds and other complex molecules.
Propriétés
IUPAC Name |
magnesium;2-piperidin-1-yl-5H-pyrimidin-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N3.BrH.Mg/c1-2-7-12(8-3-1)9-10-5-4-6-11-9;;/h5-6H,1-3,7-8H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVGPRCZULAADO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=[C-]C=N2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrMgN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
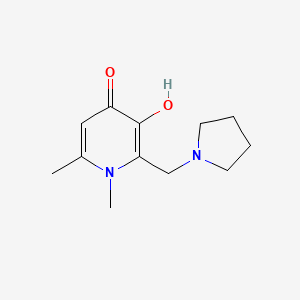
![(1R,5S,6s)-tert-Butyl 6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14899588.png)


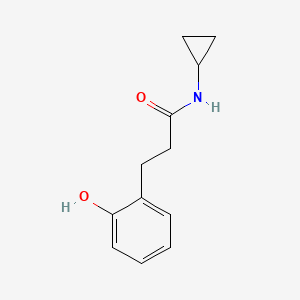

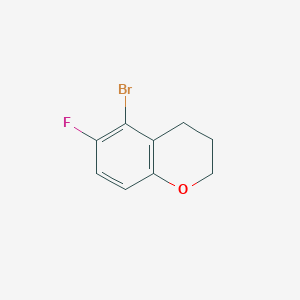
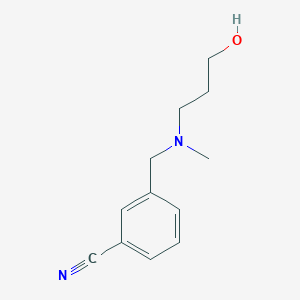
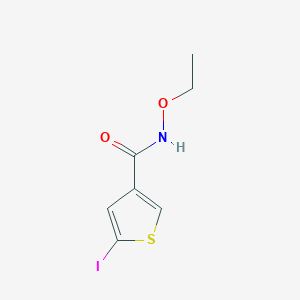
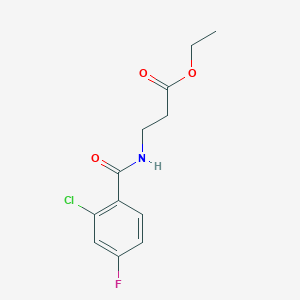
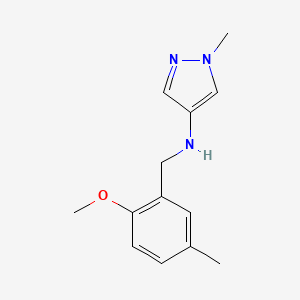

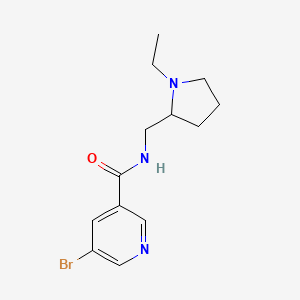
![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14899661.png)
